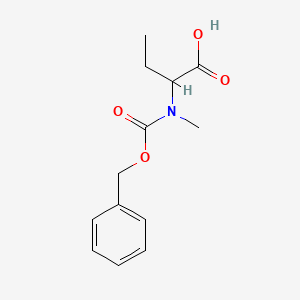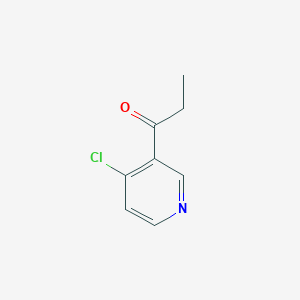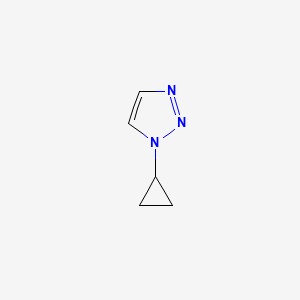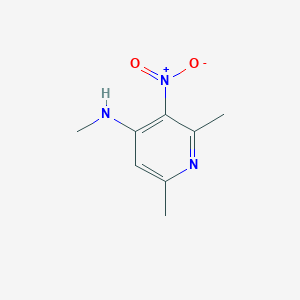
Pyridazine-4-carbohydrazide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridazine-4-carbohydrazide hydrochloride is a chemical compound belonging to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms. This compound is of significant interest due to its diverse applications in medicinal chemistry, agrochemicals, and material science. Pyridazine derivatives are known for their wide range of biological activities, making them valuable in drug discovery and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyridazine-4-carbohydrazide hydrochloride typically involves the reaction of pyridazine derivatives with hydrazine hydrate under controlled conditions. One common method includes the condensation of pyridazine-4-carboxylic acid with hydrazine hydrate, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis may also be utilized to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Pyridazine-4-carbohydrazide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Applications De Recherche Scientifique
Pyridazine-4-carbohydrazide hydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex pyridazine derivatives with potential pharmaceutical applications.
Mécanisme D'action
The mechanism of action of pyridazine-4-carbohydrazide hydrochloride involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes, blocking their activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target proteins, leading to inhibition of enzymatic functions . This mechanism is crucial in its antimicrobial and anticancer activities, where it disrupts essential biological processes in pathogens and cancer cells .
Comparaison Avec Des Composés Similaires
Pyridazinone: Known for its anti-inflammatory and analgesic properties.
Pyrimidine: Widely used in pharmaceuticals for its antiviral and anticancer activities.
Pyrazine: Utilized in the synthesis of various drugs and agrochemicals.
Uniqueness: Pyridazine-4-carbohydrazide hydrochloride stands out due to its dual nitrogen atoms in the ring, which confer unique electronic properties and reactivity. This makes it particularly effective in forming stable complexes with biological targets, enhancing its potential as a therapeutic agent .
Propriétés
Formule moléculaire |
C5H7ClN4O |
|---|---|
Poids moléculaire |
174.59 g/mol |
Nom IUPAC |
pyridazine-4-carbohydrazide;hydrochloride |
InChI |
InChI=1S/C5H6N4O.ClH/c6-9-5(10)4-1-2-7-8-3-4;/h1-3H,6H2,(H,9,10);1H |
Clé InChI |
TZEHWFXOEMIHJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=NC=C1C(=O)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B13028414.png)





